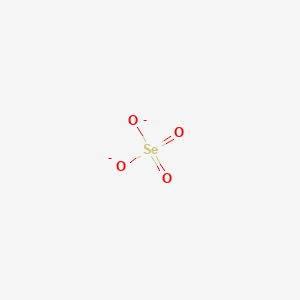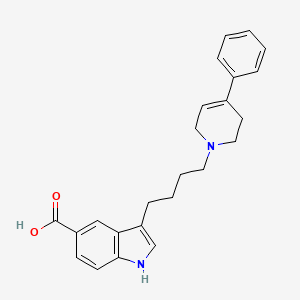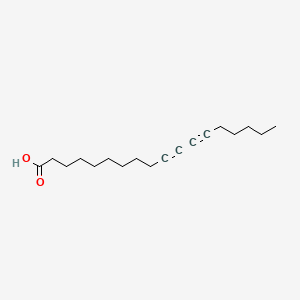
10,12-Octadecadiynoic acid
Übersicht
Beschreibung
10,12-Octadecadiynoic acid is an octadecadiynoic acid having its triple bonds at positions 10 and 12 . It is a long-chain fatty acid .
Synthesis Analysis
The synthesis of octadecadienoic acids with conjugated double bond systems has been approached in several ways. One approach involves the synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne-substructure. Another approach uses an educt with a conjugated double bond system for the synthesis of (10E, 12E)-octadecadienoic acid. The Suzuki cross-coupling method has also been used for the synthesis of (7E,9Z)-octadecadienoic acid .
Molecular Structure Analysis
The molecular formula of 10,12-Octadecadiynoic acid is C18H28O2 . The IUPAC name is octadeca-10,12-diynoic acid . The InChI is 1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,10-17H2,1H3,(H,19,20) .
Physical And Chemical Properties Analysis
The molecular weight of 10,12-Octadecadiynoic acid is 276.4 g/mol . The XLogP3 is 6.6 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Neurobehavioral Development
10,12-Octadecadiynoic acid has been found to have a significantly positive correlation with infant adaptive behavioral development . This is a crucial aspect of neurodevelopment that helps manage risk from environmental stress . In a study conducted on Caenorhabditis elegans, it was found that a low concentration supplementation with 9,12-octadecadiynoic acid potentially accelerated motor neuronal activity due to the enhancement of neurobehavioral indicators in worms .
Enhancement of Locomotive and Foraging Ability
Supplementary 0.1 μM 9,12-octadecadiynoic acid was found to accelerate the locomotive ability and foraging ability in Caenorhabditis elegans . This was achieved by increasing the expression of the serotonin transporter mod-1 .
Antioxidant Defense
10,12-Octadecadiynoic acid has been found to induce the activity of antioxidant defense genes, such as sod-1, sod-3, and cyp-35A2 . These genes are involved in 9,12-octadecadiynoic acid-induced motor neuronal activity .
Wirkmechanismus
Target of Action
A similar compound, 9-oxo-10(e),12(e)-octadecadienoic acid, is known to activate pparα , suggesting that 10,12-Octadecadiynoic acid might have a similar target. PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism .
Mode of Action
If it acts similarly to 9-oxo-10(e),12(e)-octadecadienoic acid, it may bind to and activate pparα, leading to changes in gene expression .
Biochemical Pathways
If it acts similarly to 9-oxo-10(E),12(E)-Octadecadienoic acid, it may influence lipid metabolism pathways by altering the expression of genes regulated by PPARα .
Result of Action
If it acts similarly to 9-oxo-10(E),12(E)-Octadecadienoic acid, it may lead to changes in lipid metabolism .
Eigenschaften
IUPAC Name |
octadeca-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,10-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNYSRHBDYRXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334967 | |
| Record name | 10,12-Octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Octadecadiynoic acid | |
CAS RN |
7333-25-7 | |
| Record name | 10,12-Octadecadiynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,12-Octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 10,12-octadecadiynoic acid in ginseng plants?
A1: Research suggests that 10,12-octadecadiynoic acid is a significant component of the nonpolar extract in ginseng, particularly in older plants. A study analyzing the nonpolar components of ginseng across different ages found that 10,12-octadecadiynoic acid content increased as the plant aged, becoming a predominant component (over 50%) in older ginseng alongside falcarinol. [] This accumulation pattern suggests a potential role in the plant's life cycle or a response to environmental factors, though further research is needed to elucidate its specific function.
Q2: How is 10,12-octadecadiynoic acid used in nanotechnology?
A2: 10,12-Octadecadiynoic acid exhibits potential in the controlled assembly of nanomaterials. A study demonstrated that self-assembled monolayers of 10,12-octadecadiynoic acid on a molybdenum disulfide substrate can act as templates for the ordered arrangement of gold nanoparticles. [] The unsaturated π systems in the molecule's structure are believed to play a key role in guiding the nanoparticle organization. This templating ability makes 10,12-octadecadiynoic acid promising for applications in nanoelectronics and nanophotonics, where precise control over nanoparticle arrangement is crucial.
Q3: Has 10,12-octadecadiynoic acid been found in other plants besides ginseng?
A3: Yes, 10,12-octadecadiynoic acid has been identified in other plant species. Research on Dracocephalum diversifolium revealed 10,12-octadecadiynoic acid as a constituent of its gasoline extract, representing 2.0% of the volatile compounds identified. [] This finding suggests a broader distribution of this compound in the plant kingdom and opens avenues for investigating its potential roles and applications beyond ginseng.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



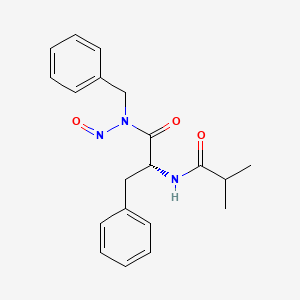

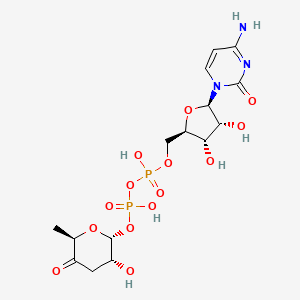

![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)
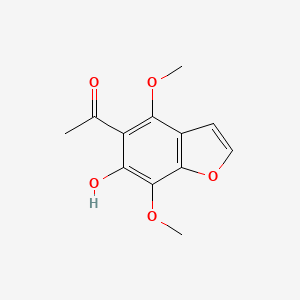




![1h-Naphth[2,3-d]imidazole](/img/structure/B1209511.png)
